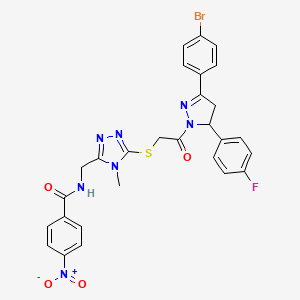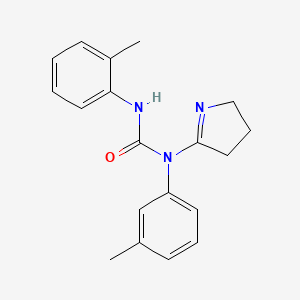![molecular formula C13H21F2NO2 B2854558 Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate CAS No. 2402830-92-4](/img/structure/B2854558.png)
Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate is a chemical compound with the CAS Number: 2402830-92-4 . It has a molecular weight of 261.31 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H21F2NO2/c1-2-18-11(17)10-8-16-9-12(10)6-4-3-5-7-13(12,14)15/h10,16H,2-9H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid . The compound should be stored at a temperature of 4 degrees Celsius .Wirkmechanismus
The mechanism of action of Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro, indicating that it may be safe for use in humans. However, further studies are needed to determine its safety and efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate in lab experiments is its potential as a new drug candidate. Its antimicrobial and anticancer properties make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate. One direction is to further investigate its mechanism of action to better understand its potential as a new drug candidate. Another direction is to study its potential use in the treatment of other diseases, such as viral infections. Additionally, further research is needed to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate can be achieved through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2,2,2-trifluoroethylamine with 1,4-dibromobutane to form 6,6-difluoro-2-azaspiro[4.5]decan-1-ol. This intermediate is then reacted with ethyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and can be used as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the development of new drugs for various diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO2/c1-2-18-11(17)10-8-16-9-12(10)6-4-3-5-7-13(12,14)15/h10,16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNIVYUKNQZERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CCCCCC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)

![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)




![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)
![[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2854494.png)


